molecular formula C20H21NO3S2 B2400557 N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide CAS No. 2320923-95-1

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2400557
CAS No.: 2320923-95-1
M. Wt: 387.51
InChI Key: MZJBFYRPCSMGSA-UHFFFAOYSA-N
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Description

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of tetrahydropyran, thiophene, and naphthalene sulfonamide moieties

Mechanism of Action

Target of Action

The primary target of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide, also known as N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide, is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic agents for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

This compound acts as an effective selective KOR antagonist . It interacts with the KOR, blocking the receptor and preventing the normal cell response to opioids. This results in a decrease in the perception of pain, a common effect of KOR antagonists .

Biochemical Pathways

The compound’s action on the KOR influences the opioid signaling pathway. By blocking the KOR, it prevents the normal inhibitory effect of opioids on the release of neurotransmitters, leading to an increase in neurotransmitter release. This can result in various downstream effects, including analgesia and mood elevation .

Pharmacokinetics

This compound exhibits good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties, along with its drug-like characteristics, contribute to its bioavailability and duration of action in pharmacological experiments in rats .

Result of Action

Oral administration of this compound shows potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that it can effectively reduce pain and other effects mediated by the KOR .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst like Raney nickel . The thiophene moiety can be introduced via a coupling reaction with a suitable thiophene derivative. The final step involves the sulfonation of the naphthalene ring followed by the coupling of the sulfonamide group to the tetrahydropyran-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide derivatives: These compounds share the sulfonamide group attached to the naphthalene ring but may differ in the other substituents.

    Thiophene derivatives: Compounds containing the thiophene ring, which can exhibit similar electronic properties.

    Tetrahydropyran derivatives: Molecules with the tetrahydropyran ring, often used as protecting groups in organic synthesis.

Uniqueness

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tetrahydropyran ring enhances its stability, while the thiophene and naphthalene rings contribute to its electronic characteristics. This unique combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c22-26(23,19-9-3-6-15-5-1-2-7-17(15)19)21-20(18-8-4-14-25-18)16-10-12-24-13-11-16/h1-9,14,16,20-21H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJBFYRPCSMGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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